molecular formula C13H22N4O B12093868 3,3,7,7-tetraethyl-2-imino-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one

3,3,7,7-tetraethyl-2-imino-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one

Cat. No.: B12093868
M. Wt: 250.34 g/mol
InChI Key: GDCVIFYBIOMXBA-UHFFFAOYSA-N
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Description

3,3,7,7-Tetraethyl-2-imino-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one is a complex organic compound with the molecular formula C₁₃H₂₂N₄O. This compound is characterized by its unique imidazo[1,2-c]imidazolidin-5-one core structure, which is substituted with ethyl groups at positions 3, 3, 7, and 7, and an imino group at position 2. The compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,7,7-tetraethyl-2-imino-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3,3,7,7-Tetraethyl-2-imino-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the imino group.

    Substitution: The ethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

3,3,7,7-Tetraethyl-2-imino-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3,7,7-tetraethyl-2-imino-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one involves its interaction with specific molecular targets. The imino group and the imidazo[1,2-c]imidazolidin-5-one core structure play crucial roles in its activity. The compound can bind to enzymes, receptors, or other proteins, modulating their function and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Imino-3,3,7,7-tetramethyl-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one
  • 3,3,7,7-Tetramethyl-2-imino-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one

Uniqueness

3,3,7,7-Tetraethyl-2-imino-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one is unique due to its specific ethyl substitutions at positions 3, 3, 7, and 7

Properties

Molecular Formula

C13H22N4O

Molecular Weight

250.34 g/mol

IUPAC Name

3,3,7,7-tetraethyl-2-imino-6H-imidazo[1,5-a]imidazol-5-one

InChI

InChI=1S/C13H22N4O/c1-5-12(6-2)10-15-9(14)13(7-3,8-4)17(10)11(18)16-12/h14H,5-8H2,1-4H3,(H,16,18)

InChI Key

GDCVIFYBIOMXBA-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=N)N=C2N1C(=O)NC2(CC)CC)CC

Origin of Product

United States

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